molecular formula C13H13N B14641887 Benzo[h]quinoline, 7,8,9,10-tetrahydro- CAS No. 56528-74-6

Benzo[h]quinoline, 7,8,9,10-tetrahydro-

Katalognummer: B14641887
CAS-Nummer: 56528-74-6
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: SOPXOVPZBFBRIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[h]quinoline, 7,8,9,10-tetrahydro- (THBQ) is a partially hydrogenated derivative of benzo[h]quinoline, characterized by the saturation of the 7,8,9,10-positions of the fused aromatic ring system. This structural modification imparts distinct electronic and steric properties compared to its fully aromatic counterpart.

Eigenschaften

CAS-Nummer

56528-74-6

Molekularformel

C13H13N

Molekulargewicht

183.25 g/mol

IUPAC-Name

7,8,9,10-tetrahydrobenzo[h]quinoline

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2

InChI-Schlüssel

SOPXOVPZBFBRIB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Wirkmechanismus

The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons with Similar Compounds

Benzo[h]quinoline vs. Benzo[f]quinoline

  • Structural Differences: Benzo[h]quinoline and benzo[f]quinoline are structural isomers differing in the position of the fused benzene ring relative to the quinoline nitrogen. This positional isomerism affects their electronic properties and reactivity.
  • Basicity: Fluorine substitution studies demonstrate that benzo[h]quinoline exhibits lower basicity (pKa ~3.7) compared to benzo[f]quinoline (pKa ~4.2), attributed to differences in electron-withdrawing effects of the fused benzene ring .
  • Metabolism: Fungal biotransformation of benzo[h]quinoline yields trans-5,6-dihydrodiol, trans-7,8-dihydrodiol, and 7-hydroxy derivatives, whereas benzo[f]quinoline forms trans-7,8-dihydrodiol and N-oxide metabolites.

Comparison with Benzo[c]quinoline

  • DNA Interaction: Benzo[c]quinoline derivatives intercalate into DNA, forming stable "sandwich-like" structures, a mechanism linked to their anticancer activity . In contrast, THBQ’s saturated ring system may reduce intercalation efficiency but enhance metabolic stability.
  • Biological Targets: Benzo[c]quinoline derivatives act as Topoisomerase II (Topo II) and ATP synthase inhibitors, whereas THBQ’s hydrogenated structure may favor alternative targets, such as cholinesterases, as seen in related tetrahydro-benzo[c]chromen-6-one derivatives .

Quinoline and Tetrahydroquinoline Analogues

  • Reactivity: Quinoline’s fully aromatic system confers higher chemical reactivity compared to THBQ. For instance, acetylation of quinoline proceeds more readily under radical conditions than its hydrogenated counterparts .
  • Pharmacological Profiles: Tetrahydroquinoline derivatives often exhibit improved bioavailability and reduced toxicity compared to aromatic quinoline, a trend that may extend to THBQ-based therapeutics .

Anticancer Activity

  • DNA Damage and Repair: Benzo[a]pyrene diol-epoxides, structurally related to THBQ metabolites, induce DNA strand breaks and inhibit replication.
  • Enzyme Inhibition: THBQ derivatives, such as 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline, demonstrate selective COX-2 inhibition (IC₅₀ = 0.043 µM), surpassing the potency of celecoxib .

Neuroactive Potential

Tetrahydro-benzo[c]chromen-6-one derivatives exhibit cholinesterase inhibitory activity, suggesting that THBQ’s hydrogenated framework could be optimized for neurodegenerative disease applications .

Data Tables

Table 1: Comparative Basicity of Benzoquinoline Isomers

Compound pKa (Fluorinated Derivative) Reference
Benzo[h]quinoline 3.7
Benzo[f]quinoline 4.2
Quinoline 4.9

Table 2: Anticancer Activity of Selected Derivatives

Compound Target IC₅₀/EC₅₀ Reference
THBQ-COX-2 inhibitor (9e) COX-2 0.043 µM
Benzo[c]quinoline derivative Topo II 1.2 µM
Benzo[a]pyrene diol-epoxide DNA replication 10–25%*

*Percentage of DNA synthesis inhibition in A549 cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.